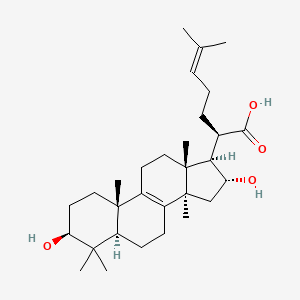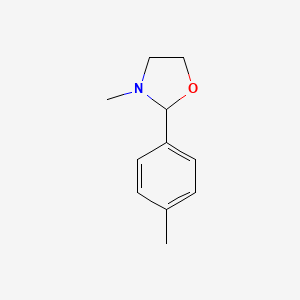
DAPK1-IN-6d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAPK1-IN-6d, also known as 6-(benzyloxy)-9-(tert-butyl)-8-phenyl-9H-purine, is a selective inhibitor of death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in regulating apoptosis and autophagy. The compound this compound has shown potential in inhibiting DAPK1, making it a valuable tool in studying the kinase’s role in various cellular processes and diseases .
Méthodes De Préparation
The synthesis of DAPK1-IN-6d involves a multi-step process starting from pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. The synthetic route is controlled by the size of the amides used. The key steps include the formation of the purine core and subsequent substitution reactions to introduce the benzyloxy, tert-butyl, and phenyl groups at specific positions on the purine ring
Analyse Des Réactions Chimiques
DAPK1-IN-6d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: The benzyloxy, tert-butyl, and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
DAPK1-IN-6d has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of DAPK1 and its effects on various chemical pathways.
Biology: The compound helps in understanding the role of DAPK1 in cellular processes such as apoptosis and autophagy.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders by modulating DAPK1 activity.
Industry: The compound’s selective inhibition of DAPK1 makes it a valuable candidate for developing new drugs targeting DAPK1-related pathways
Mécanisme D'action
DAPK1-IN-6d exerts its effects by selectively inhibiting the kinase activity of DAPK1. The compound binds to the active site of DAPK1, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by DAPK1, leading to altered cellular processes such as apoptosis and autophagy. The molecular targets and pathways involved include the calcium/calmodulin-dependent pathway and the endoplasmic reticulum stress-induced cell death pathway .
Comparaison Avec Des Composés Similaires
DAPK1-IN-6d is unique due to its selective inhibition of DAPK1. Similar compounds include:
2,5-diamino-4-pyrimidinol derivatives: These compounds also inhibit DAPK1 but may have broader kinase inhibition profiles.
Other purine analogues: Compounds like 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine share structural similarities with this compound and exhibit similar inhibitory effects on DAPK1
Propriétés
Formule moléculaire |
C22H22N4O |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
9-tert-butyl-8-phenyl-6-phenylmethoxypurine |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
Clé InChI |
SWFLESJYTXCHFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C2=C(C(=NC=N2)OCC3=CC=CC=C3)N=C1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)


![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)


![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
